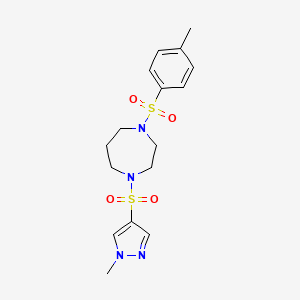

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-14-4-6-15(7-5-14)25(21,22)19-8-3-9-20(11-10-19)26(23,24)16-12-17-18(2)13-16/h4-7,12-13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUHOEPWEOLSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane typically involves the following steps:

Formation of the pyrazole moiety: This can be achieved by reacting 1-methyl-1H-pyrazole with a sulfonyl chloride under basic conditions.

Formation of the diazepane ring: The tosylation of 1,4-diazepane is carried out using tosyl chloride in the presence of a base.

Coupling of the two moieties: The final step involves coupling the pyrazole sulfonyl chloride with the tosylated diazepane under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Cleaved products with the removal of the sulfonyl group.

Substitution: Substituted derivatives with nucleophiles replacing the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are overexpressed in certain cancers or diseases. For example, the presence of the diazepane ring can facilitate binding to active sites of enzymes, thereby inhibiting their activity and providing therapeutic benefits .

- Neuropharmacology : Research suggests that similar compounds can influence neurotransmitter pathways, making them candidates for treating neurological disorders. The structural similarity to known neuroactive substances could allow for modulation of synaptic transmission .

Material Science

- Polymer Synthesis : The compound can be utilized as a building block in polymer chemistry, particularly in synthesizing sulfonamide-based polymers that exhibit desirable properties such as thermal stability and chemical resistance .

- Catalysis : Its unique structure may also serve as a catalyst or a ligand in various chemical reactions, enhancing reaction rates or selectivity in synthetic processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique dual sulfonyl substitution differentiates it from related heterocycles. Below is a comparative analysis with structurally or functionally similar compounds:

Key Comparisons

Core Flexibility vs. Rigidity: The 1,4-diazepane core in the target compound allows greater conformational flexibility compared to the rigid benzo-fused diazepine/oxazepine cores in Compounds 4g and 4h . This flexibility may enhance binding to dynamic protein pockets but reduce selectivity.

Sulfonyl Group Variations :

- The target compound’s dual sulfonyl groups (pyrazole sulfonyl and tosyl) are rare among analogs. This design may increase metabolic stability compared to single-sulfonyl derivatives like MyoKardia’s compound, which lacks a tosyl group .

- MyoKardia’s compound features a difluoromethylpyrazole sulfonyl group, which enhances lipophilicity and resistance to oxidative metabolism, a critical factor in its therapeutic efficacy .

In contrast, MyoKardia’s compound leverages its sulfonyl substituent for direct pharmacological action . Compounds 4g and 4h () incorporate coumarin and tetrazole moieties, which are associated with fluorescence and antimicrobial activity, respectively. The target compound lacks these functional groups, implying divergent applications .

Synthetic Methodology :

- The sulfonylation steps used to prepare the target compound likely resemble those in , where sulfonyl chlorides react with heterocyclic amines. However, the diazepane core may require specialized ring-closing strategies absent in benzo-fused analogs .

Biological Activity

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane is a synthetic compound that combines the structural features of pyrazole and diazepane. This unique combination has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The compound features a sulfonyl group attached to a pyrazole moiety and a tosylated diazepane ring, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to specific targets, modulating their activity and leading to desired biological effects. Studies suggest that the compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. A study on similar pyrazole derivatives showed promising results against various bacterial strains, suggesting that this compound could possess similar effects due to its structural characteristics .

Anticancer Properties

In vitro studies have explored the potential anticancer effects of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific role of the diazepane ring in enhancing these effects warrants further investigation .

Case Studies

Case Study 1: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. Results indicated that modifications to the pyrazole ring significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In a study assessing the cytotoxic effects of pyrazole-based compounds on human cancer cell lines (e.g., MCF7 breast cancer cells), derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further mechanistic studies revealed that these compounds triggered mitochondrial-mediated apoptosis pathways .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Pyrazolyl)piperazine | Piperazine | Moderate antimicrobial activity |

| 1-(Pyrazolyl)ethane | Ethane | Low anticancer activity |

| 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl | Diazepane | Potentially high bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.